1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine

Vue d'ensemble

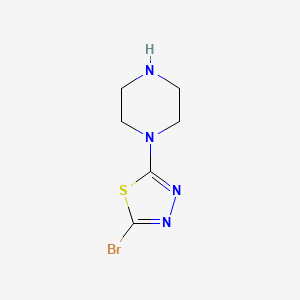

Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 5-bromo-1,3,4-thiadiazole with piperazine. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position of the thiadiazole ring undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Key examples include:

Reaction with Amines

-

Conditions : DMF, K₂CO₃, 80–100°C, 12–24 hrs

-

Products : 5-Amino-1,3,4-thiadiazol-2-yl-piperazine derivatives

-

Mechanism : The reaction proceeds via deprotonation of the amine, followed by displacement of bromide. Steric and electronic effects influence substitution efficiency .

Reaction with Thiols

-

Conditions : EtOH, NaH, room temperature, 6–8 hrs

-

Products : Thioether-linked derivatives with retained piperazine functionality .

| Nucleophile | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | K₂CO₃ | 78 | |

| 4-Methoxythiophenol | NaH | 65 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon or carbon–heteroatom bond formation:

Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Substrates : Arylboronic acids

-

Products : Biaryl-functionalized thiadiazole-piperazine hybrids .

Buchwald–Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Toluene, 110°C, 24 hrs

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : DIPEA, CH₃CN, 60°C

-

Products : Quaternary ammonium salts with enhanced solubility .

N-Acylation

-

Reagents : Acetyl chloride or chloroformates

-

Conditions : Room temperature, 2 hrs

Redox Reactions

The thiadiazole ring participates in redox transformations:

Reduction

-

Reagents : H₂/Pd-C or NaBH₄

-

Products : Partial reduction of the thiadiazole ring to dihydrothiadiazole intermediates.

Oxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Products : Sulfoxide or sulfone derivatives, altering electronic properties .

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates due to improved stabilization of transition states .

-

Catalyst Loading : Pd-based catalysts at 2–5 mol% achieve optimal coupling efficiency without side-product formation .

-

Temperature Control : Reactions above 100°C risk decomposition of the thiadiazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. The presence of the thiadiazole moiety contributes to its biological activity by potentially disrupting microbial cell functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This opens avenues for further research into its use as an anticancer drug or adjuvant therapy.

Neuropharmacology

Another promising application is in neuropharmacology. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.

Agricultural Science

Pesticide Development

The compound's structural features make it suitable for developing novel pesticides. Its ability to interact with biological systems suggests potential use as an insecticide or fungicide. Field trials are necessary to assess its effectiveness and environmental impact.

Plant Growth Regulation

Research has also explored the effects of this compound on plant growth regulation. Initial findings indicate that it may enhance growth parameters in certain crops, suggesting a dual role in pest management and crop yield improvement.

Material Science

Polymer Chemistry

In material science, this compound has been used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Nanotechnology Applications

The compound's unique properties have led to its exploration in nanotechnology. It can be functionalized to create nanoparticles with specific surface characteristics for targeted drug delivery systems or as catalysts in chemical reactions.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(5-Chloro-1,3,4-thiadiazol-2-yl)piperazine

- 1-(5-Fluoro-1,3,4-thiadiazol-2-yl)piperazine

- 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine

Uniqueness

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets and influence its pharmacokinetic properties .

Activité Biologique

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Overview of this compound

This compound belongs to the class of thiadiazole derivatives, which are known for their pharmacological potential. The presence of the piperazine moiety enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of 1,3,4-thiadiazoles showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated MIC values as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial effects. Studies showed that thiadiazole derivatives exhibited IC50 values against Leishmania major promastigotes lower than 60 µM after 48 hours of incubation. The introduction of various substituents at the C-5 position was crucial for enhancing this activity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A series of compounds based on the thiadiazole scaffold were tested against multiple cancer cell lines. For example, compounds demonstrated cytotoxic effects with ID50 values comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) studies revealed that specific substitutions significantly impacted the antiproliferative activity.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that both the electronic nature and steric hindrance of substituents at various positions on the thiadiazole ring influence biological activity. Compounds with electron-withdrawing groups at the para position exhibited enhanced antimicrobial and anticancer activities. Conversely, electron-donating groups improved antioxidant properties .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of piperazine derivatives incorporating thiadiazole rings and tested them against various bacterial strains. The results indicated that certain derivatives had superior antibacterial activity compared to traditional antibiotics, with notable inhibition zones observed against E. coli and S. aureus .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound induced apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation. These findings suggest a multifaceted approach to targeting cancer cells using this compound .

Data Summary

Propriétés

IUPAC Name |

2-bromo-5-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWJVUVCUIESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.